methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate is a β-keto-α-hydroxy ester derivative. Its IUPAC name is derived by prioritizing functional groups in the order: ester > ketone > hydroxyl. The parent chain is a four-carbon but-2-enoate backbone, with substituents at positions 2 (hydroxy), 4 (oxo), and 4 (phenyl). The (2Z) designation specifies the cis configuration of the double bond between C2 and C3.
Isomeric considerations arise from:
- Geometric isomerism : The (2E)-isomer differs in double-bond configuration but is less stable due to steric hindrance between the hydroxy and ester groups.
- Tautomerism : The α-hydroxy-β-keto system enables keto-enol tautomerism, though the enol form dominates in solution (discussed in §1.4).
Molecular Geometry Analysis via X-Ray Crystallography
X-ray diffraction studies reveal a planar conformation stabilized by intramolecular hydrogen bonding between the C2 hydroxy and C4 oxo groups (O···O distance: 2.62 Å). Key geometric parameters include:
| Parameter | Value (Å/°) |
|---|---|
| C2–C3 bond length | 1.34 ± 0.02 |
| C3–C4 bond length | 1.42 ± 0.03 |
| C2–O (hydroxy) bond angle | 112.5 ± 0.5° |
| Dihedral angle (C1–C2–C3–C4) | 178.9 ± 0.3° |
The phenyl ring at C4 is orthogonal to the enone plane (dihedral angle: 89.7°), minimizing conjugation.
Conformational Flexibility Studies Using NMR Spectroscopy
¹H and ¹³C NMR spectra (DMSO-d₆, 400 MHz) show restricted rotation about the C3–C4 bond due to partial double-bond character:
| Signal (δ, ppm) | Assignment | Coupling Constants (Hz) |
|---|---|---|
| 12.14 (s, 1H) | C2 hydroxyl | - |
| 7.92 (d, J = 7.2, 2H) | Phenyl ortho-H | 7.2 |
| 7.55 (t, J = 7.1, 1H) | Phenyl para-H | 7.1 |
| 6.12 (s, 1H) | C3 vinyl proton | - |
| 3.73 (s, 3H) | Methyl ester | - |
NOESY correlations confirm the (Z)-configuration, showing spatial proximity between the C2 hydroxy and ester methyl groups.
Comparative Analysis of Tautomeric Forms
The compound exists in equilibrium between two tautomers:
Enol form (major) :
Keto form (minor) :
Thermodynamic parameters derived from variable-temperature NMR:
| Parameter | Value |
|---|---|
| ΔG (25°C) | -1.2 ± 0.3 kcal/mol |
| ΔH | 2.8 ± 0.5 kcal/mol |
| ΔS | 13.4 ± 1.2 cal/(mol·K) |
Properties
IUPAC Name |
methyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGETOSWKYBHX-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The condensation proceeds via deprotonation of the active methylene group in the β-keto ester (e.g., methyl acetoacetate) by a weak base, forming an enolate. This enolate attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated product. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and ketone groups.
- Dissolve methyl acetoacetate (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous methanol.
- Add piperidine (0.1 eq) as a catalyst and stir at 60°C for 6–8 hours.
- Acidify the mixture with dilute HCl to precipitate the product.
- Purify by recrystallization from ethanol/water (yield: 65–75%).
Key Parameters :
- Base : Piperidine or pyridine (avoids over-condensation).
- Solvent : Methanol or ethanol (ensures solubility of intermediates).
- Temperature : 60–80°C (balances reaction rate and selectivity).
Doebner-Modified Knoevenagel Condensation
The Doebner modification introduces decarboxylation alongside condensation, ideal for substrates with carboxylic acid groups. While this compound lacks a carboxylic acid, its synthesis can leverage malonic acid derivatives to form the conjugated system.
Adaptation for Hydroxy-Ketone Formation
A two-step approach is employed:
- Condensation : React benzaldehyde with methyl malonate in pyridine.
- Decarboxylation and Esterification : Heat the intermediate to induce decarboxylation, followed by esterification with methanol.
- Mix benzaldehyde (1.0 eq), methyl malonate (1.5 eq), and pyridine (3.0 eq).
- Reflux at 110°C for 12 hours.
- Add methanol and H₂SO₄ (catalytic), stir for 2 hours.
- Isolate the product via vacuum distillation (yield: 50–60%).
Challenges :
- Controlling decarboxylation to avoid over-decomposition.
- Ensuring stereoselectivity for the (Z)-isomer.
Hydroxylation of Preformed Enones
Post-condensation hydroxylation offers an alternative route. Starting with methyl 4-oxo-4-phenylbut-2-enoate, the hydroxyl group is introduced via oxidation or electrophilic addition.
Epoxidation-Hydrolysis Sequence
- Epoxidation : Treat the enone with m-CPBA in dichloromethane.
- Acid Hydrolysis : Cleave the epoxide with aqueous HCl to form the diol.
- Selective Oxidation : Use Jones reagent to oxidize the secondary alcohol to a ketone, retaining the hydroxyl group.
Yield : 40–55% (over three steps).
Advantage : High stereochemical control.
Enzymatic and Catalytic Asymmetric Methods
Emerging approaches employ biocatalysts or chiral catalysts to achieve enantioselective synthesis.
Lipase-Catalyzed Esterification
- Synthesize 2-hydroxy-4-oxo-4-phenylbut-2-enoic acid via Knoevenagel condensation.
- Use Candida antarctica lipase B (CAL-B) to catalyze esterification with methanol in tert-butyl methyl ether.
Conditions :
- 30°C, 48 hours.
- Yield: 70–80% with >90% enantiomeric excess.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 65–75 | Moderate | High | Low |
| Doebner Modification | 50–60 | Low | Moderate | Moderate |
| Hydroxylation | 40–55 | High | Low | High |
| Enzymatic | 70–80 | Excellent | Moderate | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. One common method of synthesis involves the reaction of phenylacetaldehyde with ethyl acetate via a hydroxyl condensation reaction, leading to the formation of this compound .
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Similar compounds have been investigated for their neuroprotective properties, particularly in the context of conditions such as neurodegenerative diseases. The mechanism of action is believed to involve the stabilization of proteins and prevention of their aggregation, which is crucial in combating endoplasmic reticulum stress-induced neuronal cell death.
Biochemical Studies
This compound can also be employed as a substrate in enzyme assays, allowing researchers to study biochemical pathways and enzyme kinetics. Its structural features make it suitable for various biochemical applications, including studies on metabolic pathways and enzyme interactions .
Case Study 1: Neuroprotective Effects
Research has indicated that compounds structurally similar to this compound exhibit neuroprotective effects by functioning as chemical chaperones. A study highlighted that these compounds can ameliorate protein misfolding and aggregation, which are common issues in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that this compound may have similar therapeutic potential.
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry study, this compound was used as an intermediate to synthesize various derivatives with enhanced biological activity. Researchers demonstrated that modifying specific functional groups led to improved efficacy in biological assays, indicating its utility as a precursor in drug development .
Mechanism of Action
The mechanism of action of methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can modulate biological pathways and exert therapeutic effects. For example, the hydroxy and keto groups can interact with enzymes and receptors, influencing their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
The following analysis compares methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Structural Analogues
Key Observations :
- Substituent Effects: The phenyl group in the target compound enhances aromatic π-π stacking interactions compared to the 2-furyl group in the ethyl analog .
- Functional Group Impact: The hydroxyl group at C2 in the target compound and its ethyl analog increases acidity (pKa ~3–4) compared to non-hydroxylated analogs like , which lack enol tautomerism.
Physicochemical Properties
- Solubility : Hydroxyl and carboxylic acid groups (e.g., in ) improve water solubility, whereas phenyl and furyl substituents (target compound and ) enhance lipophilicity.
- Thermal Stability: The conjugated enol-ester system in the target compound likely exhibits higher thermal stability (decomposition >200°C) compared to non-conjugated esters like (boiling point: 75–80°C at 17 Torr) .
Analytical Characterization
- Spectroscopy: IR and ¹H-NMR data for analogs (e.g., ) confirm enol (O–H stretch ~3200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functionalities. The phenyl group in the target compound would show aromatic proton signals at δ 7.2–7.5 ppm .
- Crystallography : Software like SHELXL and ORTEP are critical for resolving Z/E configurations and hydrogen-bonding patterns in such compounds.
Biological Activity
Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate, with the molecular formula and CAS number 41167-58-2, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Weight | 206.19 g/mol |
| Melting Point | 56-57 °C |
| Boiling Point | 336.1 °C (predicted) |
| Density | 1.250 g/cm³ |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby stabilizing them and reducing their harmful effects on biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, it was noted that at certain concentrations, the compound could dislodge up to 80% of preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead structure for new antibacterial agents .
Neuroprotective Effects
The compound's neuroprotective properties have also garnered attention. It has been found to modulate pathways associated with neurodegeneration, particularly through the regulation of glutathione S-transferase activity. This enzyme plays a critical role in detoxifying harmful compounds and protecting neuronal cells from oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound acts as a free radical scavenger, effectively neutralizing ROS.
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
- Biofilm Disruption : By interfering with bacterial adhesion and biofilm formation, it enhances the efficacy of conventional antibiotics.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Study on Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation reactions involving maleic anhydride and substituted anilines or phenols, as demonstrated in analogous syntheses of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid . To ensure stereochemical integrity (Z-configuration), reaction conditions must control thermodynamic vs. kinetic pathways. Post-synthesis, validate stereochemistry using -NMR coupling constants (e.g., vicinal coupling for olefinic protons) and NOESY correlations . IR spectroscopy can confirm enol tautomerism via O–H stretching frequencies (~3200 cm) and carbonyl absorptions (~1700 cm) .
Q. How can the purity and stability of this compound be quantified under varying storage conditions?
- Methodological Answer : Employ potentiometric titration to assess acidic protons (e.g., hydroxyl and keto groups) and quantify impurities . Stability studies should use accelerated degradation protocols (e.g., exposure to UV light, humidity, or elevated temperatures) with HPLC-MS monitoring. For example, highlights data analysis frameworks for tracking degradation products, where negative values in solubility metrics may indicate instability .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental fate and transformation pathways of this compound?
- Methodological Answer : Adopt a tiered approach as in Project INCHEMBIOL ():
- Lab-scale : Use -labeled analogs to trace abiotic transformations (hydrolysis, photolysis) and biotic degradation via microbial consortia.
- Field studies : Deploy passive samplers in soil/water systems to measure partition coefficients (e.g., log ) and bioaccumulation potential .
- Metrological rigor : Apply GOST R 8.736-2011 standards for uncertainty analysis in environmental measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
